2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide is an organic compound characterized by its unique structure, which includes a chlorophenoxy group attached to a methyl-propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Amidation Reaction: The intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The chlorophenoxy group can interact with hydrophobic pockets, while the amide group can form hydrogen bonds, stabilizing the compound within the active site.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-2-methylpropanamide: Lacks the dipropyl groups, resulting in different binding properties.
2-(4-bromophenoxy)-2-methyl-N,N-dipropylpropanamide: Substitution of chlorine with bromine alters reactivity and binding affinity.
2-(4-chlorophenoxy)-2-ethyl-N,N-dipropylpropanamide: Variation in the alkyl chain length affects solubility and interaction with biological targets.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications across different fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C16H24ClNO2 |
---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide |
InChI |
InChI=1S/C16H24ClNO2/c1-5-11-18(12-6-2)15(19)16(3,4)20-14-9-7-13(17)8-10-14/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
QLXOMCOKPIOKKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.